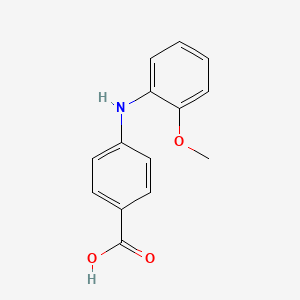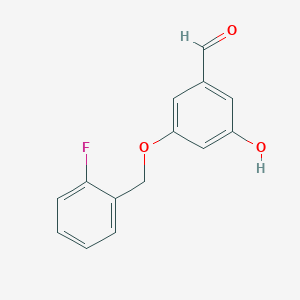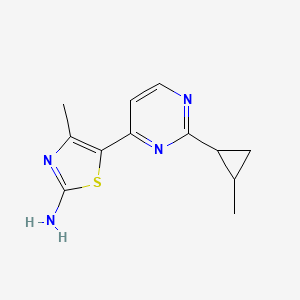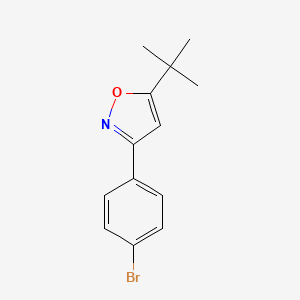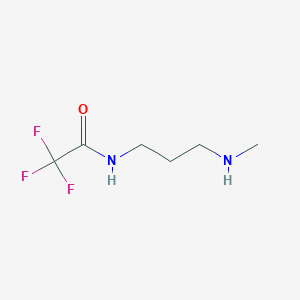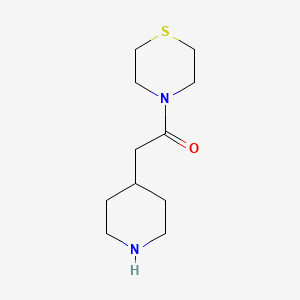![molecular formula C9H14O2 B1467846 4-メチルビシクロ[2.2.1]ヘプタン-1-カルボン酸 CAS No. 952403-56-4](/img/structure/B1467846.png)
4-メチルビシクロ[2.2.1]ヘプタン-1-カルボン酸
概要
説明
4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group. This compound is known for its stability and rigidity, making it an interesting subject for various chemical studies and applications.
科学的研究の応用
4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may be used in the development of biologically active compounds.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
作用機序
Target of Action
It is known that the compound is a part of a class of molecules that have various functions and are embedded in numerous compounds .
Mode of Action
The mode of action of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .
Biochemical Pathways
The compound is part of a class of molecules that are known to be involved in various biochemical processes .
Result of Action
The compound is part of a class of molecules that are known to have various functions .
生化学分析
Biochemical Properties
4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the cycloaddition reactions, which are essential for the synthesis of complex organic molecules . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the transition states and intermediates in biochemical pathways.
Cellular Effects
The effects of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it has been observed to impact cell signaling pathways, potentially leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s rigid structure allows it to fit precisely into enzyme active sites, where it can either block substrate access or stabilize the enzyme-substrate complex . These interactions can lead to changes in gene expression, further influencing cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways or modulating immune responses. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites and the overall metabolic flux within cells. The compound has been shown to participate in oxidation-reduction reactions, where it acts as a substrate for specific enzymes . These interactions can lead to changes in the concentration of key metabolites, affecting cellular energy balance and biosynthetic processes.
Transport and Distribution
The transport and distribution of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid can influence its biochemical activity and effectiveness in various physiological contexts.
Subcellular Localization
The subcellular localization of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity, influencing cellular processes such as metabolism, signaling, and gene expression.
準備方法
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, which allows for the enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine .
Industrial Production Methods: While specific industrial production methods for 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid are not widely documented, the principles of organocatalysis and cycloaddition reactions can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.
化学反応の分析
Types of Reactions: 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydrogen atoms in the bicyclic structure can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
類似化合物との比較
Camphor: A bicyclic compound with a similar structure but different functional groups.
Sordarins: Natural products containing a bicyclic core.
α-Santalol and β-Santalol: Bioactive compounds with a bicyclic structure.
Uniqueness: 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific combination of a bicyclic structure and a carboxylic acid functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
4-methylbicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(6-8,5-3-8)7(10)11/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDZCJZFEGWLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B1467765.png)
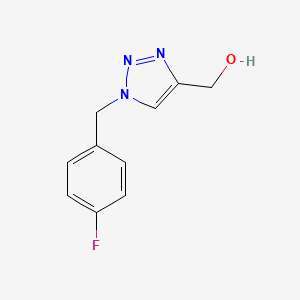
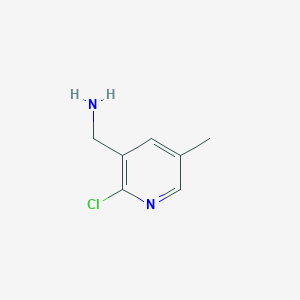
![Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1467771.png)
![3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1467772.png)

![2-[4-(Pyridin-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1467774.png)
![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1467775.png)
